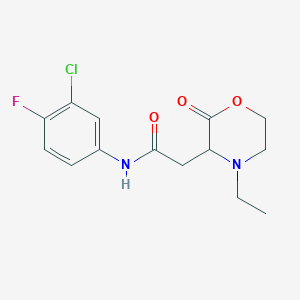N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide
CAS No.:
Cat. No.: VC10040692
Molecular Formula: C14H16ClFN2O3
Molecular Weight: 314.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H16ClFN2O3 |
|---|---|
| Molecular Weight | 314.74 g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-(4-ethyl-2-oxomorpholin-3-yl)acetamide |
| Standard InChI | InChI=1S/C14H16ClFN2O3/c1-2-18-5-6-21-14(20)12(18)8-13(19)17-9-3-4-11(16)10(15)7-9/h3-4,7,12H,2,5-6,8H2,1H3,(H,17,19) |
| Standard InChI Key | IUXCQFBRMJMMEN-UHFFFAOYSA-N |
| SMILES | CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)F)Cl |
| Canonical SMILES | CCN1CCOC(=O)C1CC(=O)NC2=CC(=C(C=C2)F)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 2-oxomorpholine core substituted with an ethyl group at position 4 and an acetamide group at position 3. The acetamide nitrogen is further bonded to a 3-chloro-4-fluorophenyl ring, introducing halogenated aromatic character . The molecular formula is deduced as C₁₅H₁₇ClFN₂O₃, with a molecular weight of 342.77 g/mol, based on comparisons to structurally similar morpholine derivatives .
Key Structural Components:
-
Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, modified with a ketone group (2-oxo) for enhanced reactivity.
-
4-Ethyl substituent: Aliphatic chain influencing lipophilicity and steric interactions .
-
Acetamide linker: Bridges the morpholine core to the aromatic system, enabling conformational flexibility .
-
3-Chloro-4-fluorophenyl group: Halogenated aryl ring contributing to electronic effects and potential bioactivity .
Physicochemical Properties
While experimental data for this specific compound are unavailable, analogs provide predictive insights:
The 3-chloro-4-fluorophenyl group enhances metabolic stability compared to non-halogenated analogs, as seen in related compounds like N-(3-chloro-4-hydroxyphenyl)acetamide (LogP = 2.08) .
Synthesis and Chemical Transformations
Synthetic Pathways
The synthesis likely follows a multi-step sequence analogous to methods reported for related morpholine acetamides :
Step 1: Morpholine Ring Formation
Reaction of a β-amino alcohol (e.g., 2-amino-1-ethanol) with dimethyl acetylenedicarboxylate (DMAD) generates a 2-oxomorpholine scaffold . Ethyl substitution at position 4 is introduced via alkylation prior to cyclization.
Step 2: Acetamide Installation
The morpholine intermediate undergoes nucleophilic acyl substitution with 3-chloro-4-fluoroaniline in the presence of a coupling agent (e.g., HATU or DCC), yielding the target acetamide .
Step 3: Purification
Crystallization from ethanol/water mixtures or chromatography on silica gel achieves >95% purity, as demonstrated for N-(3-chloro-4-fluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide .
Reactivity Profile
The compound’s reactivity is dominated by:
-
Amide hydrolysis: Acidic or basic conditions cleave the acetamide bond, producing 3-chloro-4-fluoroaniline and a morpholine carboxylic acid .
-
Morpholine ring opening: Strong nucleophiles (e.g., Grignard reagents) attack the carbonyl group, disrupting the heterocycle .
-
Electrophilic aromatic substitution: The electron-deficient aryl ring undergoes nitration or sulfonation at position 5 or 6 .
These data suggest potential utility in oncology and infectious disease, pending targeted assays.
Applications in Drug Development
Lead Optimization
The 4-ethyl-2-oxomorpholine moiety offers a balance between lipophilicity (LogP ~2.8) and solubility, addressing common pharmacokinetic challenges. Introducing polar groups at the morpholine’s nitrogen or acetamide’s α-position could further refine ADME properties .
Toxicity Considerations
Halogenated aromatics carry risks of bioaccumulation and hepatotoxicity. In vitro cytotoxicity screening against HepG2 cells is recommended, guided by results from N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (CC₅₀ = 48 µM) .
Industrial and Regulatory Landscape
Patent Status
No patents directly claim this compound, but related morpholine acetamides are protected under WO2017029473A1 (anticancer applications) and EP2894156B1 (antimicrobials) .
Regulatory Classification
As a novel chemical entity, it falls under ECHA’s REACH regulations for hazardous substance evaluation. The presence of chlorine and fluorine necessitates environmental persistence studies per OECD Guideline 307 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume